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Compound Name:
4-(Benzyloxy)-3-hydroxybutanoic

acid

CAS No.: 1495397-04-0

Cat. No.: B2600224

Get Quote

Executive Summary
4-(Benzyloxy)-3-hydroxybutanoic acid is a critical chiral building block (synthon) extensively

used in the synthesis of HMG-CoA reductase inhibitors (Statins), L-carnitine analogs, and

neuromodulators like GABOB (gamma-amino-beta-hydroxybutyric acid).

While biocatalytic routes (lipase resolution) exist, they often suffer from volumetric productivity

issues during scale-up. This Application Note details a chemocatalytic route utilizing Noyori

Asymmetric Hydrogenation. This pathway offers superior atom economy, scalability (kilo-lab to

pilot), and high enantiomeric excess (>98% ee), making it the gold standard for pharmaceutical

intermediate production.

Key Advantages of This Protocol
Scalability: Avoids chromatographic resolution; relies on crystallization and distillation.
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Stereocontrol: Tunable chirality ((R) or (S)) based on the phosphine ligand

(BINAP/SEGPHOS) selection.

Safety: Process safety parameters defined for high-pressure hydrogenation and hydride

handling.

Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three unit operations:

Nucleophilic Substitution: Construction of the carbon backbone with the benzyl ether

protection.

Asymmetric Hydrogenation: Stereoselective reduction of the

-keto ester.[1]

Saponification: Mild hydrolysis to the free acid.

Process Logic Diagram
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Figure 1: Strategic workflow for the synthesis of the target hydroxy acid. Colors indicate

process stages: Yellow (Construction), Blue (Stereo-setting), Green (Finishing).
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Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate
Objective: Displacement of the chloride leaving group with a benzyloxy nucleophile. Scale: 100

g basis.

Reagents & Materials
Reagent MW ( g/mol )

Equiv.[1][2][3]
[4][5][6][7][8]

Mass/Vol Role

Ethyl 4-

chloroacetoaceta

te

164.59 1.0 100.0 g Substrate

Benzyl Alcohol 108.14 1.05 68.9 g Nucleophile

Sodium Hydride

(60% in oil)
24.00 2.2 53.4 g Base

THF (Anhydrous) - - 1.0 L Solvent

Ammonium

Chloride (sat.)
- - 500 mL Quench

Protocol
Setup: Flame-dry a 3-L three-neck round-bottom flask equipped with a mechanical stirrer,

nitrogen inlet, and pressure-equalizing addition funnel.

Base Suspension: Charge NaH (53.4 g) and wash twice with dry hexane to remove mineral

oil if downstream purification is sensitive (optional for large scale). Suspend in THF (500 mL)

and cool to 0 °C.

Alkoxide Formation: Add Benzyl Alcohol (68.9 g) dropwise over 30 minutes. Caution: H2 gas

evolution. Stir for 30 mins at 0 °C until evolution ceases.

Displacement: Add Ethyl 4-chloroacetoacetate (100 g) diluted in THF (200 mL) dropwise

over 1 hour, maintaining internal temperature < 5 °C.
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Mechanism Note: The reaction proceeds via the formation of a dianion or direct

displacement depending on exact stoichiometry, but the pre-formation of sodium

benzyloxide favors clean displacement of the chloride.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC

(Hexane:EtOAc 5:1) or GC-MS.

Workup: Cool to 0 °C. Quench carefully with sat.

.[2] Extract with Ethyl Acetate (3 x 400 mL). Wash combined organics with Brine, dry over

, and concentrate.[2]

Purification: Vacuum distillation is preferred for scale. (bp ~140-150 °C at 0.5 mmHg).

Target Yield: ~85-90% (Pale yellow oil).

Step 2: Noyori Asymmetric Hydrogenation
Objective: Stereoselective reduction of the ketone to the alcohol. Catalyst:

for (R)-product or

for (S)-product.

Reagents & Materials
Reagent

Equiv.[1][2][3][5][7]
[8]

Conditions Role

-Keto Ester (from Step

1)
1.0 - Substrate

0.001 (0.1 mol%) - Catalyst

Hydrogen (

)
- 50-100 psi (4-7 bar) Reductant

Ethanol (Degassed) - 0.5 M conc. Solvent
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Protocol
Vessel Prep: Use a high-pressure stainless steel autoclave (e.g., Parr reactor). Ensure the

vessel is clean and dry.

Loading: In a glovebox or under strict Argon flow, charge the catalyst and the substrate

(dissolved in degassed Ethanol).

Process Tip: For large scales, in-situ catalyst generation from

and BINAP is cost-effective, but pre-formed catalysts (e.g., from Takasago or Strem) offer
higher reproducibility.

Hydrogenation:

Seal reactor. Purge with

(3x) and

(3x).

Pressurize to 50 psi (3.5 bar)

.

Heat to 50 °C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

Run for 12-24 hours.

Completion: Check consumption of starting material by HPLC.

Workup: Vent

(Caution!). Concentrate solvent.[2][3][7] The Ruthenium residue is usually low enough to
proceed, or can be removed via a silica plug filtration.

Target Yield: >95%.[1][3][7]

Target ee: >98%.[1][3][7]
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Step 3: Saponification to Free Acid
Objective: Hydrolysis of the ethyl ester without affecting the benzyl ether.

Protocol
Dissolution: Dissolve the chiral ester (100 g) in THF (300 mL) and water (100 mL).

Hydrolysis: Add LiOH·H2O (2.0 equiv) at 0 °C. Stir at RT for 4 hours.

Workup:

Remove THF under reduced pressure.

Wash the aqueous layer with MTBE (to remove any unreacted ester or benzyl alcohol

traces).

Critical Step: Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. Do not use

concentrated strong acid or heat, to avoid potential degradation.

Extract immediately with EtOAc.

Isolation: Dry and concentrate to yield the waxy solid/viscous oil. Recrystallization from

Hexane/Ether can yield a crystalline solid.

Quality Control & Analytical Methods
To ensure "Trustworthiness" and batch consistency, the following analytical controls are

mandatory:

Determination of Enantiomeric Excess (% ee)
Technique: Chiral HPLC.

Column: Chiralcel OD-H or AD-H (Daicel).

Mobile Phase: Hexane : Isopropanol (90:10).

Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (detects Benzyl chromophore).

Criteria: Acceptance > 98.0% ee.

Purity & Identity
1H NMR (400 MHz, CDCl3): Diagnostic peaks:

7.35 (m, 5H, Ph).

4.55 (s, 2H,

).

4.25 (m, 1H, CH-OH).

2.55 (d, 2H,

-COOH).

Safety & Scale-Up Considerations
Hazard Mitigation Strategy

Hydrogen Gas (

)

Flammable/Explosive. Use rated autoclaves

with burst disks. Ground all equipment to

prevent static discharge.

Sodium Hydride (NaH)

Reacts violently with water releasing

. On pilot scale (>1 kg), consider using Sodium

Benzyloxide solution (prepared separately) to

avoid solid handling hazards.

Ruthenium Residues

Heavy metal contamination. For GMP batches,

use a scavenger resin (e.g., SiliaMetS®) to

reduce Ru content to <10 ppm.

Exotherm

The alkylation (Step 1) is exothermic. Use

jacketed reactors with active cooling during

addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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